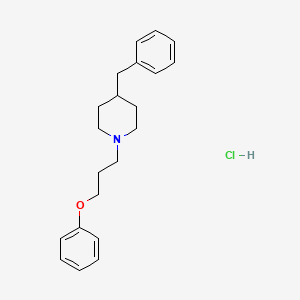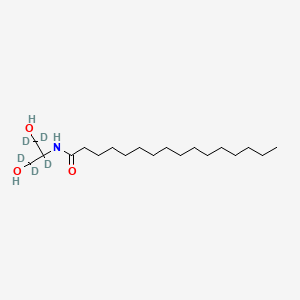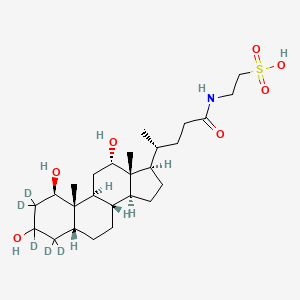
1|A-Hydroxytaurodeoxycholic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1|A-Hydroxytaurodeoxycholic Acid-d4 is a deuterated derivative of 1|A-Hydroxytaurodeoxycholic Acid. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and analyzing biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1|A-Hydroxytaurodeoxycholic Acid-d4 typically involves the following steps:
Starting Material: The synthesis begins with taurodeoxycholic acid.
Hydroxylation: The hydroxylation of taurodeoxycholic acid at the 1|A position is achieved using specific hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters precisely.
Purification: Employing chromatographic techniques to purify the final product, ensuring it meets the required specifications for research applications.
Análisis De Reacciones Químicas
Types of Reactions: 1|A-Hydroxytaurodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1|A-Hydroxytaurodeoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of bile acids.
Medicine: Utilized in clinical diagnostics and research to study liver function and bile acid metabolism.
Industry: Applied in the development of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 1|A-Hydroxytaurodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism.
Pathways: It participates in the enterohepatic circulation of bile acids, influencing cholesterol metabolism and liver function.
Comparación Con Compuestos Similares
1|A-Hydroxytaurodeoxycholic Acid-d4 can be compared with other similar compounds such as:
Taurodeoxycholic Acid: The non-deuterated form, used in similar metabolic studies but without the benefits of stable isotope labeling.
1|A-Hydroxytaurocholic Acid: Another hydroxylated bile acid with different metabolic properties.
Deuterated Bile Acids: Other deuterated derivatives used for tracing metabolic pathways.
Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for detailed metabolic studies, offering insights that non-deuterated compounds cannot provide.
Propiedades
Fórmula molecular |
C26H45NO7S |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-9-24(31)27-10-11-35(32,33)34)19-7-8-20-18-6-5-16-12-17(28)13-22(29)25(16,2)21(18)14-23(30)26(19,20)3/h15-23,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16-,17?,18+,19-,20+,21+,22-,23+,25+,26-/m1/s1/i12D2,13D2,17D |
Clave InChI |
LWWXZERZYXMXET-HIVIYKOPSA-N |
SMILES isomérico |
[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)NCCS(=O)(=O)O)[2H] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
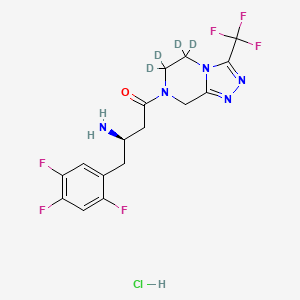
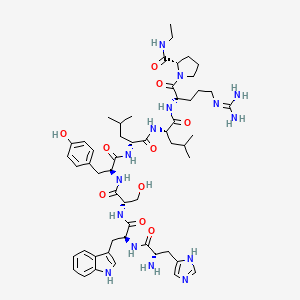

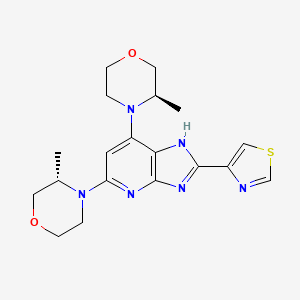
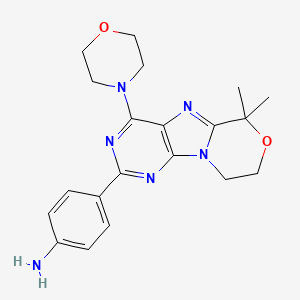

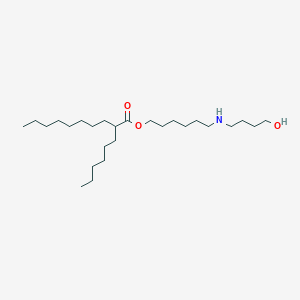
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
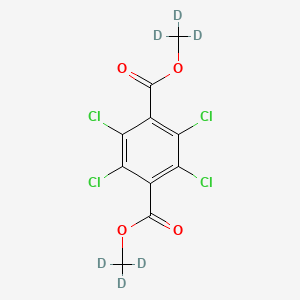
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
